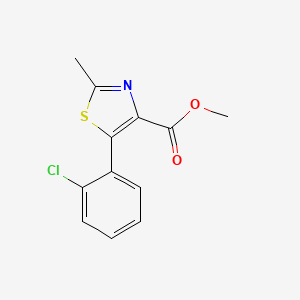
5-(2-Chlorophenyl)-2-methylthiazole-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-2-methylthiazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds . This compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of 5-(2-Chlorophenyl)-2-methylthiazole-4-carboxylic acid methyl ester typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form 2-chloro-phenyl-thiazole. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
5-(2-Chlorophenyl)-2-methylthiazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Chlorophenyl)-2-methylthiazole-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-2-methylthiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar compounds to 5-(2-Chlorophenyl)-2-methylthiazole-4-carboxylic acid methyl ester include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10ClNO2S |
|---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
methyl 5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-14-10(12(15)16-2)11(17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3 |
InChI Key |
OSJMRXWFOHZHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

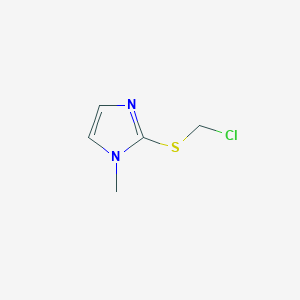
![2-(2-Morpholinoethyl)thieno[2,3-d]pyrimidine](/img/structure/B8635430.png)
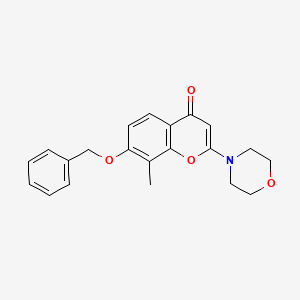
![3-Benzyl-6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B8635446.png)
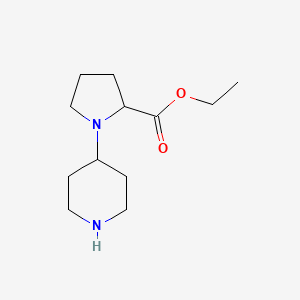
![[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B8635452.png)
![Ethyl 7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8635460.png)
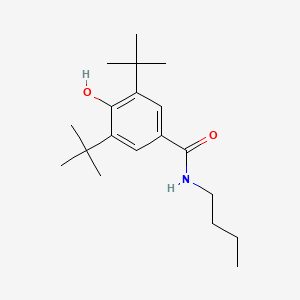
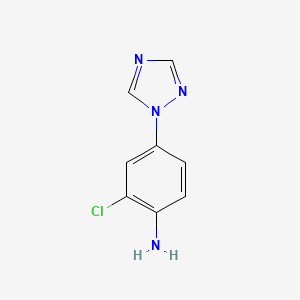
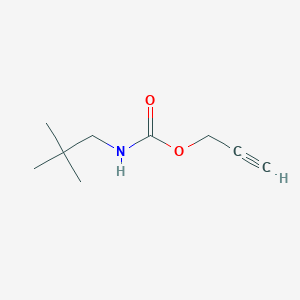

![4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene](/img/structure/B8635507.png)
![4-[3-(3-Ethenylpiperidin-4-yl)propyl]-6-methoxyquinoline](/img/structure/B8635513.png)
